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Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

Cat. No.: B157339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Methyl-4-
nitropyridine. Due to the limited availability of direct experimental spectra in peer-reviewed

literature, this document presents a comprehensive analysis based on established

spectroscopic principles and data from analogous compounds. The information herein serves

as a valuable resource for the identification, characterization, and quality control of 3-Methyl-4-
nitropyridine in research and development settings.

Spectroscopic Data Summary
The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Methyl-4-nitropyridine. These values are

derived from the analysis of structurally similar molecules and established spectroscopic

correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The predicted ¹H and ¹³C NMR chemical shifts for 3-Methyl-4-nitropyridine are presented in

Tables 1 and 2, respectively. These predictions are based on the known effects of substituents

on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methyl-4-nitropyridine
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 s -

H-5 7.5 - 7.7 d 5.0 - 6.0

H-6 8.6 - 8.8 d 5.0 - 6.0

-CH₃ 2.4 - 2.6 s -

Solvent: CDCl₃,

Reference: TMS (0

ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methyl-4-nitropyridine

Carbon Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 135 - 140

C-4 148 - 152

C-5 122 - 126

C-6 145 - 150

-CH₃ 18 - 22

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 3-Methyl-4-nitropyridine are listed in Table 3. These are

based on the typical vibrational frequencies of aromatic nitro compounds and substituted

pyridines.[1][2][3]

Table 3: Predicted IR Spectroscopic Data for 3-Methyl-4-nitropyridine
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2980 - 2850 C-H stretch (methyl) Medium

1600 - 1580 C=C stretch (aromatic) Medium

1530 - 1500 N-O asymmetric stretch (nitro) Strong

1480 - 1450 C-H bend (methyl) Medium

1360 - 1340 N-O symmetric stretch (nitro) Strong

850 - 800 C-H out-of-plane bend Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass spectral data for 3-Methyl-4-nitropyridine are presented in

Table 4. The molecular formula is C₆H₆N₂O₂.[4]

Table 4: Predicted Mass Spectrometry Data for 3-Methyl-4-nitropyridine

m/z Interpretation

138 Molecular ion [M]⁺

122 [M - O]⁺

108 [M - NO]⁺

92 [M - NO₂]⁺

78 [C₅H₄N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument-specific parameters may require optimization.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 3-Methyl-4-nitropyridine in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Employ proton decoupling to obtain singlet peaks for each carbon. A longer

relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a

thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to

evaporate on a salt plate.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by gas chromatography (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.
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Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and

characteristic fragments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of an organic compound like 3-Methyl-4-nitropyridine.
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Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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